molecular formula C13H20O B8575538 Cyclododeca-4,8-diene-1-carbaldehyde CAS No. 116430-36-5

Cyclododeca-4,8-diene-1-carbaldehyde

Cat. No. B8575538
M. Wt: 192.30 g/mol
InChI Key: OAPGEXRXFPLLLJ-UHFFFAOYSA-N
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Patent
US06551988B1

Procedure details

i-Pr2NH [80 g; 0.79 mol] was added to tetrahydrofuran (THF) (100 ml), cooled to −30° C., and n-BuLi [40 ml of 2.5 M, 0.1 mol] added dropwise by syringe, under N2. (Trimethylsilyl)diazomethane (TMSCHN2) [50 ml; 1.9 M in hexane; 0.095 mol] was added dropwise to this lithium diisopropylamide (LDA) solution at −70° C. After complete addition, a solution of 4,8-cyclododecadien-1-one [14.2 g; 0.08 mol] in anhydrous THF (50 ml) was added, and the reaction mixture allowed to stir for 1 hour at −70° C., then allowed to reach ambient temperature. It was, subsequently, refluxed for 3 hours. Most of the THF was removed in vacuo, Et2O (300 ml) was added, and the reaction mixture poured into ice-water. After extraction into Et2O, the solvent was removed, the residue redissolved in ethyl acetate (300 ml), and silica gel (100 g) added, together with H2O (1 ml). The mixture was stirred overnight under N2, the mixture concentrated in vacuo, then loaded onto a short silica column. Flash chromatography using a mixture of hexane (90%) and Et2O (10%) as eluent, gave 4,8-cyclododecadiene carboxaldehyde (QRM 2815) as a colourless oil (14.0 g).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Li]CCCC.C[Si](C=[N+]=[N-])(C)C.C([N-]C(C)C)(C)C.[Li+].[C:28]1(=O)[CH2:39][CH2:38][CH2:37][CH:36]=[CH:35][CH2:34][CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1.[O:41]1CCC[CH2:42]1>>[CH:28]1([CH:42]=[O:41])[CH2:39][CH2:38][CH2:37][CH:36]=[CH:35][CH2:34][CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1 |f:3.4|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
14.2 g
Type
reactant
Smiles
C1(CCC=CCCC=CCCC1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hour at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
subsequently, refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Most of the THF was removed in vacuo, Et2O (300 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the reaction mixture poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
After extraction into Et2O
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in ethyl acetate (300 ml)
ADDITION
Type
ADDITION
Details
silica gel (100 g) added, together with H2O (1 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight under N2
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
ADDITION
Type
ADDITION
Details
a mixture of hexane (90%) and Et2O (10%) as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC=CCCC=CCCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.